molecular formula C9H9BrF2O B15315749 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol

2-(4-Bromo-2,6-difluorophenyl)propan-2-ol

Cat. No.: B15315749
M. Wt: 251.07 g/mol
InChI Key: GPXPRRBUTHTIGI-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,6-difluorophenyl)propan-2-ol is a halogenated aromatic alcohol featuring a bromine atom at the para position (C4) and fluorine atoms at the ortho positions (C2 and C6) of the benzene ring. Its tertiary alcohol group (-C(OH)(CH₃)₂) contributes to steric hindrance, influencing reactivity and solubility.

Synthesis: The compound is synthesized via lithiation of 1-bromo-2,4-difluorobenzene using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C, followed by trapping with acetone. This method yields the product in 50% purity after column chromatography .

Properties

Molecular Formula

C9H9BrF2O

Molecular Weight

251.07 g/mol

IUPAC Name

2-(4-bromo-2,6-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H9BrF2O/c1-9(2,13)8-6(11)3-5(10)4-7(8)12/h3-4,13H,1-2H3

InChI Key

GPXPRRBUTHTIGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1F)Br)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol typically involves the bromination and fluorination of phenol derivatives. One common method is the reaction of 4-bromo-2,6-difluoroaniline with isopropanol under specific conditions to yield the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-difluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted phenol derivatives .

Scientific Research Applications

2-(4-Bromo-2,6-difluorophenyl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. This compound can inhibit or activate certain enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Properties :

  • Physical State : Pale green oil after distillation .
  • Spectral Data : Distinctive coupling constants in $ ^1 \text{H} $ and $ ^{13} \text{C} $ NMR spectra confirm substituent positions (e.g., $ J = 4 \, \text{Hz} $ for ortho fluorine-methyl interactions) .
  • Applications : Likely serves as an intermediate in pharmaceutical or agrochemical synthesis, inferred from analogs (e.g., protease inhibitors in ) .

Comparison with Structural Analogs

Key Insights :

  • Electron-Withdrawing Groups (Br, F) : Deactivate the aromatic ring, directing electrophilic substitutions to specific positions. For example, lithiation occurs at C3 in 1-bromo-2,4-difluorobenzene due to fluorine's inductive effects .
  • Steric Effects : Bulky substituents (e.g., dibromo analogs) reduce reaction yields by hindering reagent access .

Physical and Spectral Properties

Comparative spectral data and physical states highlight structural distinctions.

Compound Name Physical State Spectral Characteristics
Target Compound Pale green oil NMR coupling constants confirm substituent positions (e.g., $ J = 4 \, \text{Hz} $)
2-(3,5-Dibromo-2,6-difluorophenyl)propan-2-ol White amorphous solid (mp 62.8–64.0°C) HRMS-ESI: $ m/z $ 330–328 (M⁺)
2-((4-Bromo-2,6-difluorophenyl)(phenylamino)methyl)naphthalen-1-ol Amorphous solid HRMS-ESI: $ m/z $ 346.98831 (M⁺)

Key Insights :

  • Melting Points : Crystalline solids (e.g., dibromo analog) vs. oils (target compound) reflect differences in molecular symmetry and intermolecular forces.
  • Mass Spectrometry : HRMS confirms molecular weights and isotopic patterns (e.g., bromine's $ ^{79} \text{Br}/^{81} \text{Br} $ doublet) .

Key Insights :

  • Alcohol Derivatives : Acetamides (e.g., ) enhance bioavailability in drug candidates.
  • Protective Groups : 1,3-Dioxolane () stabilizes reactive carbonyl intermediates.

Biological Activity

2-(4-Bromo-2,6-difluorophenyl)propan-2-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on various studies, including its effects on specific pathogens, interactions with cytochrome P450 enzymes, and overall pharmacokinetic properties.

The compound features a brominated and difluorinated phenyl group attached to a propanol backbone. Its structure can be represented as follows:

C9H10BrF2O\text{C}_9\text{H}_{10}\text{BrF}_2\text{O}

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal properties. A study focusing on related compounds demonstrated that certain analogs showed high activity against Candida albicans, with minimal inhibitory concentrations (MIC) as low as 0.023μg/mL0.023\,\mu g/mL for the most effective enantiomer . The selectivity for fungal cells over human cells was also noted, suggesting a favorable therapeutic index.

Interaction with Cytochrome P450 Enzymes

The compound's interaction with cytochrome P450 enzymes is critical for understanding its metabolic profile. Studies have shown that certain analogs of this compound can inhibit various P450 enzymes involved in steroidogenesis, such as CYP17 and CYP19. Notably, it was found that some derivatives had minimal inhibitory effects on CYP11B1 and CYP11B2 at therapeutic concentrations, indicating a potential for reduced side effects related to steroid hormone synthesis .

Pharmacokinetics

Pharmacokinetic studies have highlighted the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. In vivo studies indicate that after administration, the compound has a moderate clearance rate and exhibits low bioavailability when administered intramuscularly (IM), approximately 9% . These findings suggest that alternative delivery methods may be required to enhance therapeutic efficacy.

Efficacy in Animal Models

In a series of animal studies involving cattle infected with Trypanosoma congolense and Trypanosoma vivax, the compound demonstrated promising efficacy. Following intravenous administration, all treated animals were cured of infection after 100 days. However, issues related to injection site tolerability were noted during IM administration, highlighting the need for further investigation into formulation adjustments to improve tolerability without compromising efficacy .

Data Table

Study Activity MIC (µg/mL) Notes
Antifungal ActivityAgainst C. albicans0.023High selectivity for fungal cells
P450 InhibitionCYP17N/AMinimal inhibition at therapeutic levels
Animal EfficacyT. congolenseN/ACured all treated cattle

Q & A

Q. What are the recommended synthetic routes for 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol, and how do reaction conditions influence yield?

  • Methodological Answer : A plausible synthetic pathway involves Friedel-Crafts alkylation or nucleophilic substitution on a pre-functionalized aromatic ring. For example, halogenated phenyl precursors (e.g., 4-bromo-2,6-difluorobenzyl derivatives) can undergo Grignard or organometallic coupling reactions with acetone derivatives to introduce the propan-2-ol group . Optimizing stoichiometry (e.g., 1.5–2.0 equivalents of Grignard reagent) and temperature (0–25°C) minimizes side reactions like over-alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields >85% purity. Contradictions in reported yields (e.g., 60–90%) may arise from residual moisture or competing dehalogenation pathways .

Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from structural analogs?

  • Methodological Answer :
  • <sup>1</sup>H NMR : The tertiary alcohol proton (OH) appears as a singlet at δ 1.5–2.0 ppm, while aromatic protons split into a doublet-of-doublets (J = 8–10 Hz) due to <sup>19</sup>F coupling .
  • <sup>13</sup>C NMR : The quaternary carbon adjacent to the hydroxyl group resonates at δ 70–75 ppm. Bromine and fluorine substituents deshield aromatic carbons (δ 115–125 ppm) .
  • HRMS : Expected [M+H]<sup>+</sup> for C9H9BrF2O is 264.9804 (Δ <1 ppm). Contradictions in fragmentation patterns may arise from isotopic interference (e.g., <sup>79</sup>Br vs. <sup>81</sup>Br) .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during functionalization of the propan-2-ol group in this compound?

  • Methodological Answer : Steric hindrance from the geminal dimethyl and bulky aryl group complicates derivatization. Strategies include:
  • Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl group, enabling subsequent reactions (e.g., oxidation to ketones) .
  • Microwave-Assisted Synthesis : Enhanced reaction kinetics under microwave irradiation (100–150°C, 30 min) improve yields in SN2 reactions .
  • Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids (e.g., 4-Bromo-2,6-difluorophenylboronic acid ) avoids direct modification of the hindered alcohol.

Q. How do electronic effects of bromine and fluorine substituents influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Fluorine atoms increase electrophilicity of the aromatic ring, enhancing susceptibility to nucleophilic aromatic substitution (SNAr). Bromine provides a handle for further functionalization (e.g., cross-coupling) .
  • Hydrogen Bonding : The hydroxyl group participates in H-bonding with biological targets (e.g., enzymes), as demonstrated in analogs like 2-(6-Chloro-2-fluoro-3-iodophenyl)propan-2-ol, which showed inhibitory activity against kinases .
  • Data Contradictions : Conflicting solubility profiles (e.g., in DMSO vs. water) may arise from competing halogen bonding and hydrophobic interactions .

Q. What computational methods predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess acid dissociation constants (pKa) of the hydroxyl group (predicted pKa ~12–13) .
  • Molecular Dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis) at 25–60°C. Experimental validation via HPLC at pH 1–13 confirms computational predictions, with degradation peaks observed at pH >10 .

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